![molecular formula C14H16BrNO2 B7499316 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide](/img/structure/B7499316.png)
5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide, also known as BTF, is a chemical compound that has gained increasing attention in scientific research due to its potential applications in various fields.
Mechanism of Action
The mechanism of action of 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide is not fully understood, but it is believed to act through the inhibition of certain enzymes and signaling pathways. In particular, 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that plays a key role in the inflammatory response. By inhibiting COX-2 activity, 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide may help to reduce inflammation and prevent the development of certain types of cancer.
Biochemical and Physiological Effects:
5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide can inhibit the growth of cancer cells and reduce the production of inflammatory cytokines. In vivo studies have shown that 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide can reduce inflammation in animal models of arthritis and colitis. 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide has also been shown to have antioxidant properties, which may help to protect cells from oxidative damage.
Advantages and Limitations for Lab Experiments
One of the main advantages of 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide is its versatility, as it can be synthesized relatively easily and has a wide range of potential applications. However, one limitation of 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide is that its mechanism of action is not fully understood, which may make it difficult to develop targeted therapies based on its use.
Future Directions
There are several future directions for research on 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide. One area of interest is the development of more targeted therapies based on the inhibition of specific enzymes or signaling pathways. Another area of interest is the use of 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide as a biosensor for detecting other types of environmental pollutants. Finally, further studies are needed to fully understand the biochemical and physiological effects of 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide and its potential applications in various fields.
Synthesis Methods
The synthesis of 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide involves the reaction of 5-bromo-2-chlorobenzoic acid with tert-butylamine and 3-methyl-2-butanone in the presence of a catalyst. The resulting product is then purified through recrystallization to obtain 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide in its pure form.
Scientific Research Applications
5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide has been studied for its potential use in various fields, including medicinal chemistry, material science, and environmental science. In medicinal chemistry, 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide has shown promising results as an anti-inflammatory agent and as a potential treatment for cancer. In material science, 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide has been used as a building block for the synthesis of novel materials with unique properties. In environmental science, 5-bromo-N-tert-butyl-3-methyl-1-benzo[b]furan-2-carboxamide has been studied for its potential use as a biosensor for detecting heavy metals in water.
properties
IUPAC Name |
5-bromo-N-tert-butyl-3-methyl-1-benzofuran-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16BrNO2/c1-8-10-7-9(15)5-6-11(10)18-12(8)13(17)16-14(2,3)4/h5-7H,1-4H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KILCOBADSBITRU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=C(C=C2)Br)C(=O)NC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16BrNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

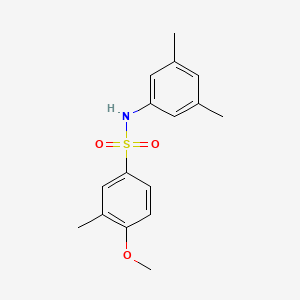
![N-(5-methyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)-2-(2-propan-2-yl-1,3-thiazol-4-yl)acetamide](/img/structure/B7499258.png)
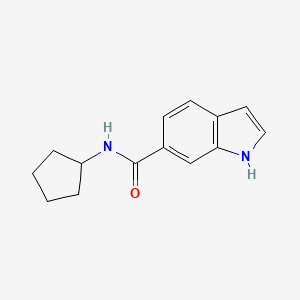
![[2-[[3-ethoxycarbonyl-4-methyl-5-(methylcarbamoyl)thiophen-2-yl]amino]-2-oxoethyl] 6-oxo-4,5-dihydro-1H-pyridazine-3-carboxylate](/img/structure/B7499265.png)
![3-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]-N-[(1-morpholin-4-ylcyclohexyl)methyl]propanamide](/img/structure/B7499270.png)
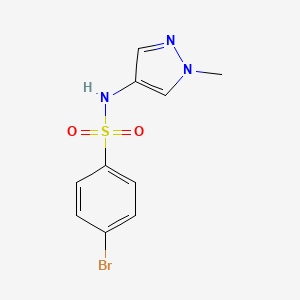
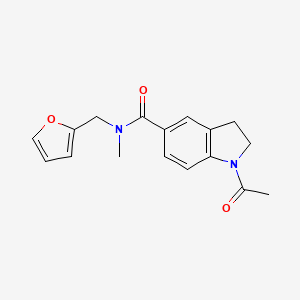

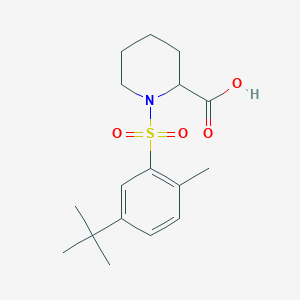
![(1,3-Dimethylpyrazolo[3,4-b]pyridin-5-yl)-pyrrolidin-1-ylmethanone](/img/structure/B7499304.png)



